N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
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Description
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
This compound and its derivatives have been explored for their potential in treating various diseases due to their pharmacological properties. For instance, quinazoline derivatives have shown promise in anticonvulsant activity studies, with specific compounds improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism involving carbonic anhydrase II inhibition (Wassim El Kayal et al., 2019). Moreover, novel quinazolinediones have been synthesized and evaluated for their antitumor properties against human cancer cell lines, with some compounds showing significant potency, indicating their potential as antitumor agents (Abeer N. Al-Romaizan et al., 2019).
Synthesis and Structural Analysis
Research in this area focuses on the synthesis of novel compounds containing the quinazoline moiety and their structural analysis. For example, the domino synthesis of quinazolin-3(2H)-yl)-N-aryl/alkyl benzamides has been described, highlighting the first application of certain substrates in oxidative rearrangement for synthesizing desired products. These compounds have been evaluated for their anticancer activities, with molecular docking studies supporting their potential as DNA intercalators (Anil Kumar Soda et al., 2022).
Molecular Docking and In Silico Studies
Computational studies play a crucial role in understanding the interaction between these compounds and biological targets. Docking studies using SCIGRESS software have identified compounds with high affinity for anticonvulsant protein targets, suggesting a positive correlation between scoring protein inhibition and experimental data (Wassim El Kayal et al., 2019). Such in silico assessments are critical for predicting the efficacy of these compounds before in vivo experiments.
Enzyme Inhibition and Antifungal Activities
Quinazoline derivatives have been investigated for their ability to inhibit enzymes such as chitin synthase, which is crucial for fungal cell wall synthesis. This has implications for developing new antifungal agents. Although some synthesized compounds showed lower in vitro activity compared to active controls, their potential synergistic effects with established antifungals indicate a promising area for further research (Nada A Noureldin et al., 2018).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOJFMOMWESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.